

An In-depth Technical Guide to the Structure of Yohimbic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Yohimbic acid ethyl ester	
Cat. No.:	B1684275	Get Quote

Introduction

Yohimbic acid ethyl ester is a derivative of yohimbic acid, a core component of the yohimbine alkaloid structure found in the bark of the Pausinystalia yohimbe tree.[1] It is a pentacyclic monoterpenoid indole alkaloid characterized by the complex yohimban skeleton.[2][3] In pharmacological research, yohimbic acid ethyl ester has been identified as a selective alpha-2A adrenergic receptor (ADRA2A) antagonist, making it a molecule of interest for structure-activity relationship (SAR) studies aimed at developing more selective therapeutic agents.[4][5] This guide provides a detailed examination of its chemical structure, physicochemical properties, synthesis, and mechanism of action.

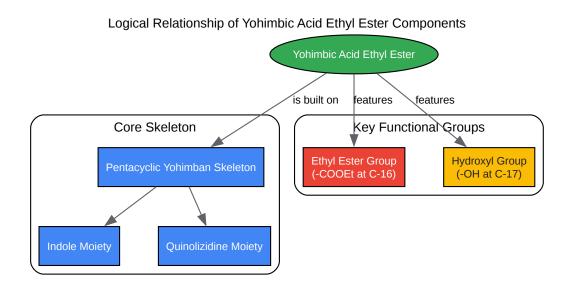
Core Chemical Structure and Stereochemistry

The fundamental structure of **yohimbic acid ethyl ester** is built upon the rigid pentacyclic yohimban ring system. This framework consists of an indole nucleus fused to a quinolizidine moiety. The molecule possesses multiple chiral centers, making its stereochemistry a critical determinant of its biological activity.

- IUPAC Name: ethyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate[1]
- Molecular Formula: C22H28N2O3[1][4][6]
- Key Features:



- Yohimban Skeleton: A pentacyclic structure containing five chiral centers, which dictates the three-dimensional conformation.
- Indole Group: A bicyclic aromatic heterocycle that is a common feature in many biologically active alkaloids.
- Hydroxyl Group (-OH): Located at the C-17 position (α -configuration in the parent yohimbine).[7][8]
- Ethyl Ester Group (-COOCH₂CH₃): An ester functional group at the C-16 position (α-configuration in the parent yohimbine), resulting from the esterification of the native carboxylic acid group of yohimbic acid with ethanol.[1][5]



Click to download full resolution via product page

Figure 1: Key structural components of yohimbic acid ethyl ester.

Physicochemical and Pharmacological Properties



The quantitative data for **yohimbic acid ethyl ester** are summarized below. These properties are essential for its handling, formulation, and application in research settings.

Property	Value	Reference(s)
Molecular Weight	368.47 g/mol	[1][4][6]
CAS Number	73840-32-1	[1][4][6]
Appearance	Solid powder	[1]
Purity	>98%	[1]
Solubility	Soluble in DMSO	[1]
Storage Conditions	Short term (days-weeks): 0-4°C, dry, darkLong term (months-years): -20°C	[1]
Biological Activity	Selective ADRA2A Antagonist	[4][5]
IC50	31 nM (for ADRA2A)	[4]

Experimental Protocols

A. Synthesis: Acid-Catalyzed Esterification

Yohimbic acid ethyl ester is typically synthesized via the Fischer-Speier esterification of yohimbic acid.[1][5]

Methodology:

- Reactant Preparation: Yohimbic acid is dissolved in an excess of absolute ethanol (EtOH).
- Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), is carefully added to the solution.[5]
- Reaction: The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored using thin-layer chromatography (TLC).



- Workup: Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., aqueous sodium bicarbonate solution).
- Extraction & Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified, typically by column chromatography, to yield pure **yohimbic acid ethyl ester**.[9]



Click to download full resolution via product page

Figure 2: Workflow for the synthesis of yohimbic acid ethyl ester.

B. Structural Characterization

The confirmation of the structure and stereochemistry of **yohimbic acid ethyl ester** relies on modern spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure and stereoisomerism of complex molecules like yohimbic acid derivatives.[1]
 - ¹H NMR: Provides information on the chemical environment of protons. For yohimbic acid ethyl ester (designated as compound 3a in a study), characteristic proton signals were reported as: ¹H NMR (500 MHz, DMSO-d₆): δ 7.94 (bs, 1H, H1), 7.45 (d, ³J = 7.7 Hz, 1H, H9), 7.30 (d, ³J = 8.0 Hz, ...).[5] The signals for the ethyl group (a triplet and a quartet) would also be present.
 - ¹³C NMR: Identifies the chemical environment of each carbon atom in the molecule, confirming the carbon skeleton.



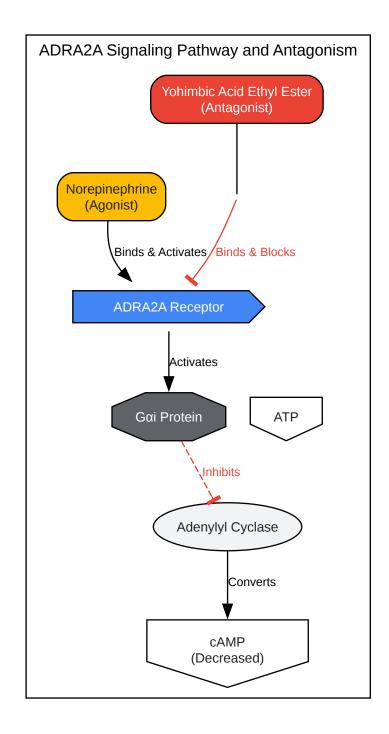
- Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the molecule.
 - Protocol: The sample is ionized (e.g., by electron ionization), and the mass-to-charge ratio (m/z) of the resulting ions is measured. For yohimbic acid ethyl ester (C₂₂H₂8N₂O₃), the molecular ion peak [M]⁺ would be expected at m/z ≈ 368.47. Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for analyzing yohimbine alkaloids.
 [10]

Mechanism of Action: ADRA2A Antagonism

Yohimbic acid ethyl ester functions as a selective antagonist of the alpha-2A adrenergic receptor (ADRA2A).[4] This receptor is a G-protein coupled receptor (GPCR) that, when activated by endogenous agonists like norepinephrine, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

By binding to the ADRA2A receptor without activating it, **yohimbic acid ethyl ester** blocks the binding of norepinephrine. This antagonism prevents the receptor-mediated inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels, which in turn modulates downstream cellular processes.





Click to download full resolution via product page

Figure 3: Signaling pathway showing ADRA2A antagonism by yohimbic acid ethyl ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Yohimbic acid ethyl ester | 73840-32-1 | Benchchem [benchchem.com]
- 2. Yohimbic Acid | C20H24N2O3 | CID 72131 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yohimbic acid ethyl ester 73840-32-1 | MCE [medchemexpress.cn]
- 7. Yohimbine [webbook.nist.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. CN102030747A Preparation method for yohimbine Google Patents [patents.google.com]
- 10. Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of Yohimbic Acid Ethyl Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684275#what-is-the-structure-of-yohimbic-acid-ethyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com